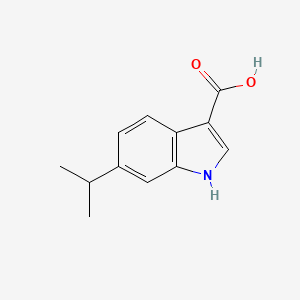

6-Isopropyl-1H-indole-3-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13NO2 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

6-propan-2-yl-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-9-10(12(14)15)6-13-11(9)5-8/h3-7,13H,1-2H3,(H,14,15) |

InChI-Schlüssel |

NWDJUCWGCOBAIB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)C(=CN2)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Isopropyl 1h Indole 3 Carboxylic Acid and Analogues

Established Indole (B1671886) Core Construction Approaches

The creation of the indole ring system is a well-trodden path in organic synthesis, with several named reactions providing reliable access to this important heterocycle. These methods, however, come with their own sets of advantages and limitations, particularly when applied to the synthesis of highly substituted systems.

Fischer Indole Synthesis: Modern Adaptations and Limitations for Substituted Systems

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing substituted indoles from aryl hydrazines and aldehydes or ketones under acidic conditions. scienceinfo.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ub.eduub.edu-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.gov

The choice of acid catalyst is critical and can include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and aluminum chloride. wikipedia.orgnih.gov While versatile, the Fischer synthesis has limitations. It is not suitable for synthesizing indole itself from acetaldehyde (B116499) and can be sensitive to reaction parameters like temperature and acid strength. scienceinfo.com Furthermore, certain functional groups can lead to undesired side reactions. scienceinfo.com Computational studies have shown that electron-donating substituents can favor a competing N-N bond cleavage pathway, preventing the desired cyclization. nih.gov Modern adaptations, such as a palladium-catalyzed variant, allow for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description | References |

| Reactants | Aryl hydrazine (B178648) and an aldehyde or ketone | scienceinfo.comwikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids) | wikipedia.orgnih.gov |

| Mechanism | Formation of a phenylhydrazone followed by a ub.eduub.edu-sigmatropic rearrangement | wikipedia.orgnih.gov |

| Limitations | Fails with acetaldehyde; sensitive to reaction conditions and certain functional groups | scienceinfo.com |

| Modern Adaptations | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones | wikipedia.org |

Larock Indole Synthesis: Palladium-Catalyzed Annulation Strategies

The Larock indole synthesis, developed by Richard C. Larock, is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This method is highly versatile and can be used to produce a wide variety of substituted indoles under mild conditions, often in good to excellent yields. d-nb.info

The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and a chloride source like LiCl or n-Bu₄NCl. wikipedia.org The mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring. ub.eduwikipedia.org The regioselectivity of the alkyne insertion is a key aspect of this synthesis and can be influenced by both steric and electronic factors of the substrates. ub.edud-nb.info

Reissert Indole Synthesis and Enhancements for Functionalized Indoles

The Reissert indole synthesis offers a pathway to indoles or their substituted derivatives starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation reaction, typically facilitated by a base like potassium ethoxide, yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com Subsequent reductive cyclization of this intermediate using reagents like zinc in acetic acid leads to the formation of an indole-2-carboxylic acid, which can be decarboxylated upon heating to give the corresponding indole. wikipedia.org

A significant advantage of the Reissert synthesis is its ability to produce indole-2-carboxylic acids, which are valuable precursors for further functionalization. youtube.com The choice of reducing agent can influence the final product; for instance, catalytic hydrogenation with palladium on carbon can yield the corresponding ester. youtube.com An intramolecular variation, known as the Butin modification, utilizes a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization. wikipedia.org

Other Cyclization and Annulation Reactions for Indole Ring Formation

Beyond the classical named reactions, a variety of other cyclization and annulation strategies have been developed for the synthesis of the indole nucleus. These methods often employ different transition metal catalysts or unique reaction pathways to achieve the desired substitution patterns.

Palladium-catalyzed reactions are prominent in this area. For instance, the intramolecular cyclization of ortho-alkynyl anilines can be effectively catalyzed by palladium complexes. mdpi.com Another approach involves a tandem Sonogashira cross-coupling followed by an intramolecular C-N bond formation. mdpi.com Copper-catalyzed methods, such as the Castro indole synthesis, which involves the cyclization of o-alkynylanilines, also provide a valuable route to indoles. researchgate.net Metal-free conditions have also been explored, utilizing bases like cesium carbonate or potassium hydroxide (B78521) to promote the cyclization of ortho-alkynylanilides. chim.it Furthermore, electrocyclic ring closures of trienecarbamates represent a novel strategy for constructing both aromatic rings of the indole system from acyclic precursors. nih.gov

Regioselective Installation of the Isopropyl Group at C-6

Once the indole core is constructed, the next critical step in the synthesis of 6-isopropyl-1H-indole-3-carboxylic acid is the regioselective introduction of the isopropyl group at the C-6 position. Directing a substituent to a specific position on the benzene (B151609) ring of the indole nucleus can be challenging.

Direct Alkylation and Coupling Strategies at the C-6 Position of Indoles

Direct C-H alkylation of the indole ring is an attractive and atom-economical strategy. While indoles typically undergo electrophilic substitution at the more electron-rich C-3 position, various catalytic systems have been developed to achieve regioselectivity at other positions. acs.orgthieme-connect.com

Ruthenium-catalyzed reactions have shown promise for remote C-H alkylation. For instance, by employing a pyrimidinyl directing group at the indole nitrogen and an ancillary ester group at the C-3 position, remote C-6 selective alkylation has been achieved. acs.org Similarly, ruthenium(II)-catalyzed regioselective C-6 alkylation of indole-7-carboxamides with maleimides has been reported. researchgate.net Iron-catalyzed protocols also offer a green and efficient method for the C-H alkylation of indoles with unactivated alkenes, although controlling the regioselectivity can be complex. rsc.org These advanced methods provide powerful tools for the synthesis of specifically substituted indoles like the target compound.

Synthesis via Pre-functionalized Aromatic Precursors

A prominent strategy for synthesizing 6-substituted indoles, such as the isopropyl variant, involves the use of pre-functionalized aromatic precursors. Classic named reactions like the Fischer, Reissert, and Leimgruber-Batcho syntheses are instrumental in this approach.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a versatile method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of this compound, a (4-isopropylphenyl)hydrazine (B1333479) would be reacted with pyruvic acid. The resulting phenylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.org The carboxylic acid group at the 3-position is conveniently introduced from the pyruvic acid starting material.

The Reissert indole synthesis provides another pathway, starting from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net In this sequence, a compound like 4-isopropyl-2-nitrotoluene would be condensed with diethyl oxalate. wikipedia.orgyoutube.com The subsequent reductive cyclization of the resulting o-nitrophenylpyruvate, typically using zinc in acetic acid, yields the indole-2-carboxylic acid. wikipedia.org While this method directly yields a carboxylic acid at the 2-position, further manipulations would be necessary to introduce the carboxylic acid at the desired C-3 position.

The Leimgruber-Batcho indole synthesis is another powerful method for creating 4- and 6-functionalized indoles. nih.gov This reaction has been successfully used to synthesize various benzonitrile (B105546) derivatives of the indole ring. nih.gov

These methods, summarized in the table below, offer reliable routes to the 6-isopropyl indole scaffold, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

| Synthetic Method | Starting Materials | Key Transformation | Direct Product |

| Fischer Indole Synthesis | (4-isopropylphenyl)hydrazine, Pyruvic acid | nih.govnih.gov-sigmatropic rearrangement | 6-isopropyl-1H-indole-2-carboxylic acid |

| Reissert Indole Synthesis | 4-isopropyl-2-nitrotoluene, Diethyl oxalate | Reductive cyclization | 6-isopropyl-1H-indole-2-carboxylic acid |

| Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene | Reductive cyclization | Functionalized indoles |

Carboxylation at the C-3 Position of the Indole Ring

Introducing a carboxyl group at the C-3 position is a critical step in the synthesis of the target molecule. This can be achieved through several distinct methods.

Direct Carboxylation Methods

Direct carboxylation of the indole ring at the C-3 position can be accomplished through various techniques. One common approach involves the use of a Grignard reagent. The indole is first deprotonated at the N-1 position with a suitable base, and the resulting indolyl Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group. wikipedia.orgyoutube.com The more covalent nature of the magnesium-indole bond favors reaction at the C-3 position. wikipedia.org Phosgene has also been employed as a carbonyl source for the synthesis of indole-3-carboxylic acid derivatives. semanticscholar.org

Recent advancements have explored metal-free carboxylation reactions. For instance, using lithium tert-butoxide as a base allows for the carboxylation of unprotected indoles with carbon dioxide under ambient pressure. researchgate.net Furthermore, visible-light-induced carbonylation of indoles with phenols has been developed as a metal-free method to produce indole-3-carboxylates. acs.org

Oxidation of 3-Formylindole Intermediates

A widely used and reliable method for introducing the C-3 carboxylic acid is through the oxidation of a 3-formylindole intermediate. The 3-formyl group can be readily introduced onto the indole ring using the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). orgchemres.orgsid.iriwemi.comorgsyn.org This reaction is a classic method for formylating electron-rich aromatic rings. orgchemres.orgacs.org Catalytic versions of the Vilsmeier-Haack reaction have also been developed to avoid the use of stoichiometric and corrosive POCl₃. acs.org

Once the 3-formylindole is obtained, it can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O). This two-step process provides a high-yielding and versatile route to indole-3-carboxylic acids. A study reported the synthesis of indole-3-carboxylic acid from 3-formylindole using 20% sodium hydroxide, with the product precipitating out of the reaction mixture. iwemi.com

Decarboxylative Approaches from Precursors

Decarboxylative methods offer an alternative strategy for generating the C-3 carboxylated indole. These reactions can proceed through different mechanisms, often catalyzed by transition metals. For example, palladium-catalyzed decarboxylative C-H arylation allows for the coupling of indoles with benzoic acids, resulting in C-3 arylated indoles. researchgate.net

In some cases, functionalization at the C-3 position can be accompanied by decarboxylation. For instance, the reaction of indole-3-carboxylic acid with aryl iodides using a palladium catalyst system can lead to decarboxylation followed by C-2 arylation. nih.gov Gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols provides a route to 3-benzylindoles. acs.org More recently, a rhodaelectro-catalyzed decarboxylative cross-dehydrogenative coupling of 1H-indole-3-carboxylic acids with alkenes has been developed to produce 2-alkenylated indoles. acs.org These decarboxylative reactions highlight the reactivity of the indole ring and provide pathways to diverse functionalized derivatives. researchgate.net

Integrated Multi-step Synthetic Sequences for this compound

The synthesis of this compound often involves a multi-step sequence that combines several of the aforementioned reactions. ed.govyoutube.comyoutube.com A typical synthetic plan might start with a pre-functionalized aromatic precursor to construct the 6-isopropylindole (B1602566) core. For example, the Fischer indole synthesis using (4-isopropylphenyl)hydrazine and pyruvic acid would directly yield 6-isopropyl-1H-indole-2-carboxylic acid. Subsequent steps would then be required to isomerize the carboxylic acid to the C-3 position or to remove it and re-introduce it at the desired location.

Alternatively, a more common route would involve the synthesis of 6-isopropylindole first, followed by C-3 functionalization. This could be achieved by:

Synthesizing 6-isopropylindole via a Fischer, Reissert, or other suitable indole synthesis.

Introducing a formyl group at the C-3 position using the Vilsmeier-Haack reaction.

Oxidizing the resulting 6-isopropyl-1H-indole-3-carbaldehyde to the target molecule, this compound.

This integrated approach allows for a modular and often high-yielding synthesis of the desired compound.

Sustainable and Green Chemistry Aspects in Indole Carboxylic Acid Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.govtandfonline.com This is particularly relevant in the pharmaceutical industry, where large-scale production is common. researchgate.net For the synthesis of indole carboxylic acids, several green chemistry approaches have been explored. beilstein-journals.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various indole analogues.

The application of microwave irradiation in the synthesis of indole-3-carboxylate (B1236618) derivatives has been shown to be particularly effective. For instance, in the palladium-catalyzed oxidative cyclization of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives, microwave heating significantly enhances the reaction efficiency. mdpi.com When the cyclization of methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate was conducted under microwave conditions in DMF at 60 °C, the corresponding indole was obtained in a 94% yield within 3 hours. In contrast, conventional heating at 110 °C required 16 hours to afford the product in 62% yield. mdpi.com

This rate enhancement under microwave irradiation is a common observation in indole synthesis. nih.gov The rapid and efficient heating of the polar reactants and solvents by microwaves can lead to a significant reduction in reaction time and an increase in product yield. eurekalert.org

The table below summarizes the comparison between microwave-assisted and conventional heating for the synthesis of a selected indole analogue, highlighting the advantages of the microwave-assisted approach. mdpi.com

| Entry | Substrate | Method | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Conventional | 110 | 16 | 62 |

| 2 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Microwave | 60 | 3 | 94 |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of an Indole Analogue.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is another cornerstone of modern organic synthesis, enabling reactions with high efficiency and selectivity that were previously challenging. In the context of synthesizing this compound and its analogues, transition metal catalysis plays a pivotal role.

Palladium-based catalytic systems have been extensively used for the construction of the indole nucleus. mdpi.com A notable example is the palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. This method utilizes a catalytic amount of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a copper(II) acetate (Cu(OAc)₂) co-catalyst. The reaction proceeds via the cyclization of N-aryl enamines, and the catalytic system is crucial for the C-H activation and subsequent bond formation. mdpi.com

The efficiency of this catalytic system is demonstrated in the synthesis of various substituted indole-3-carboxylates. For example, the reaction of enamines bearing electron-donating or electron-withdrawing groups on the aniline (B41778) ring proceeds in good to excellent yields. The regioselectivity of the cyclization is also noteworthy, with the reaction exclusively affording the desired indole isomer. mdpi.com

The following table presents data on the palladium-catalyzed synthesis of various indole-3-carboxylate analogues, showcasing the versatility of the catalytic system. mdpi.com

| Entry | Substituent on Aniline Ring | Product | Yield (%) |

| 1 | 4-Bromo | Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | 74 |

| 2 | 4-Chloro | Methyl 6-chloro-2-methyl-1H-indole-3-carboxylate | 70 |

| 3 | 4-Phenoxy | Methyl 2-methyl-6-phenoxy-1H-indole-3-carboxylate | 95 |

| 4 | 2,4-Dimethyl | Methyl 2,6-dimethyl-1H-indole-3-carboxylate | 94 |

Table 2: Palladium-Catalyzed Synthesis of Substituted 2-Methyl-1H-indole-3-carboxylate Derivatives.

Beyond palladium, other transition metals like rhodium and copper have also been employed in catalytic systems for the synthesis of indole carboxylic acid esters. researchgate.net Furthermore, innovative strategies such as leveraging self-assembled monolayers of carboxylic acids for electrooxidative activation in the presence of oxidatively sensitive catalysts, like iron complexes, are being explored to achieve selective functionalization. nih.gov

Reactivity and Derivatization Chemistry of 6 Isopropyl 1h Indole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid functional group at the C-3 position of the indole (B1671886) is a versatile handle for various chemical modifications, including the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylative reactions.

The synthesis of esters and amides from carboxylic acids is a fundamental transformation in organic chemistry. nih.govkhanacademy.orglibretexts.org In the context of 6-isopropyl-1H-indole-3-carboxylic acid, these reactions provide access to a broad class of compounds with potential applications in medicinal chemistry and materials science.

Esterification: The conversion of carboxylic acids to esters, known as esterification, can be achieved through various methods. youtube.com A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com Alternative methods that offer mild reaction conditions and high yields include the use of dehydrating agents or specialized catalytic systems. For instance, a combination of dried Dowex H+ cation-exchange resin and sodium iodide (NaI) has been shown to be an effective catalyst system for the esterification of various carboxylic acids. nih.gov Enzymatic approaches, using lipases for example, also offer a green alternative for ester synthesis. google.com

Amide Formation: Amides are typically synthesized by reacting a carboxylic acid with an amine. rsc.orglibretexts.org This reaction can be facilitated by coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. youtube.com Direct thermal condensation of a carboxylic acid and an amine is also possible, though it often requires high temperatures. libretexts.org The formation of amides is a key reaction in the synthesis of peptides and many biologically active molecules. libretexts.org For instance, indole-3-acetamides are often synthesized from the corresponding indole-3-acetic acids. mdpi.com

A variety of synthetic methods for the preparation of α-arylated carboxylic acids, esters, and amides have been developed, highlighting the importance of these structural motifs. nih.gov

Table 1: Examples of Esterification and Amide Formation Reactions

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | masterorganicchemistry.com |

| Carboxylic Acid | Alcohol, Dowex H+/NaI | Ester | nih.gov |

| Carboxylic Acid | Alcohol, Lipase | Ester | google.com |

| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide | youtube.com |

| Carboxylic Acid | Amine, Heat | Amide | libretexts.org |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (6-isopropyl-1H-indol-3-yl)methanol, or to the aldehyde, 6-isopropyl-1H-indole-3-carbaldehyde.

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). A method for the synthesis of indole-3-methanol involves the reduction of indole-3-formaldehyde with sodium borohydride (B1222165) in a methanol (B129727) reaction system. google.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this often requires specific reagents or multi-step procedures. A common route to indole-3-carboxaldehydes is through the Vilsmeier-Haack reaction of the parent indole. google.comekb.eg This reaction introduces the formyl group directly at the C-3 position. The resulting 6-isopropyl-1H-indole-3-carbaldehyde is a solid with a melting point of 144-148 °C. sigmaaldrich.com

Table 2: Reduction Products of this compound

| Product Name | Chemical Formula | Molecular Weight | CAS Number | Key Synthesis Method | Reference(s) |

| (6-isopropyl-1H-indol-3-yl)methanol | C₁₂H₁₅NO | 189.26 | Not widely reported | Reduction of the carboxylic acid or aldehyde | google.com |

| 6-isopropyl-1H-indole-3-carbaldehyde | C₁₂H₁₃NO | 187.24 | 170489-34-6 | Vilsmeier-Haack reaction of 6-isopropylindole (B1602566) | sigmaaldrich.com |

Decarboxylative reactions involve the removal of the carboxylic acid group as carbon dioxide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C-3 position. wikipedia.orgnih.gov These reactions are powerful tools for the functionalization of carboxylic acids and have been the subject of extensive research. nih.govrsc.org

Visible-light-induced radical decarboxylative functionalization has emerged as a mild and efficient method for creating C-C and C-X bonds. nih.gov This approach offers broad substrate scope and excellent functional group tolerance. nih.gov Dual catalytic systems, combining photoredox catalysis with other catalytic processes like transition metal catalysis, have further expanded the scope of these reactions. sioc.ac.cn

Decarboxylative cross-coupling reactions, often catalyzed by metals like palladium or copper, allow for the formation of new bonds by coupling the decarboxylated intermediate with various partners. wikipedia.org For example, palladium-catalyzed decarboxylative arylation can occur, although in some cases, this can be followed by functionalization at other positions of the indole ring. nih.gov Copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has also been reported. acs.orgnih.gov

Furthermore, gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols has been developed as a straightforward route to 3-benzylindoles. acs.org

Functionalization of the Indole Nucleus (Beyond C-3)

While the C-3 position is the most reactive site for electrophilic substitution on the indole ring, functionalization at other positions of the this compound nucleus is also possible, providing access to a wider range of structurally diverse derivatives.

Functionalization at the C-2 position of the indole ring can be achieved through various strategies. In the context of indole-3-carboxylic acids, some reactions can lead to functionalization at C-2, sometimes accompanied by decarboxylation. For instance, a palladium-catalyzed reaction of indole-3-carboxylic acid with aryl iodides can result in decarboxylation followed by C-2 arylation. nih.gov This suggests that the carboxylic acid can act as a traceless directing group, facilitating functionalization at the C-2 position before being removed. researchgate.net

Functionalization of the benzenoid ring of the indole nucleus (C-4, C-5, and C-7 positions) is generally more challenging due to the lower reactivity of these positions compared to the pyrrole (B145914) ring. bohrium.comrsc.org However, recent advances in C-H functionalization have provided new methods to access these positions selectively. nih.govresearchgate.net

The use of directing groups is a common strategy to achieve site-selective C-H functionalization. researchgate.net For indole derivatives, directing groups at the C-3 position, such as aldehydes, ketones, or amides, have been shown to facilitate C-4 functionalization. nih.gov For example, rhodium(III)-catalyzed C-H alkenylation at the C-4 position of indoles has been achieved using a trifluoroacetyl group at C-3. researchgate.net Interestingly, the nature of the directing group can influence the regioselectivity, with different groups favoring functionalization at different positions. nih.gov

While specific examples for this compound are not extensively documented in the provided search results, the general principles of indole C-H functionalization suggest that with the appropriate catalyst and directing group strategy, selective modification at the C-4, C-5, and C-7 positions should be achievable. bohrium.comresearchgate.net

N-Substitution and N-Protection/Deprotection Strategies

The nitrogen atom of the indole ring is a key site for chemical modification. N-substitution not only alters the electronic properties of the indole but is also a crucial step in many synthetic sequences, often to install a protecting group.

N-Substitution: The NH group of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which then acts as a nucleophile. This allows for the introduction of a wide range of substituents at the N1 position. Common electrophiles used for N-substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides. For instance, N-alkylation can be achieved using an alkyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). Similarly, N-acylation can be performed with an acyl chloride or anhydride.

N-Protection: In many multi-step syntheses involving indoles, the protection of the indole nitrogen is essential to prevent unwanted side reactions and to direct reactivity to other positions of the indole ring. mdpi.org The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Some commonly employed N-protecting groups for indoles include:

Tosyl (Ts): Introduced by reacting the indole with tosyl chloride in the presence of a base. It is a robust group, stable to a wide range of reaction conditions, but its removal often requires harsh conditions.

tert-Butoxycarbonyl (Boc): Readily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is valued for its ease of removal under acidic conditions.

Benzyl (B1604629) (Bn): Can be introduced with benzyl bromide and a base. It is stable to many reagents but can be removed by hydrogenolysis.

Trialkylsilyl groups (e.g., TIPS): These bulky groups can be introduced using the corresponding silyl (B83357) chloride. They are particularly useful for directing metallation to specific positions and are typically removed with fluoride (B91410) ion sources. mdpi.org

Pivaloyl: This bulky acyl group can protect both the N1 and C2 positions of the indole due to steric hindrance. mdpi.org However, its removal can be challenging. mdpi.org

The selection of a protecting group can significantly influence the outcome of subsequent reactions. For example, the use of a bulky N-protecting group like triisopropylsilyl (TIPS) has been shown to improve reactivity and selectivity at the C4 position of tryptophan derivatives in palladium-catalyzed olefination reactions. nih.gov

N-Deprotection: The final step in many synthetic sequences is the removal of the protecting group to reveal the free NH of the indole. The conditions for deprotection must be chosen carefully to avoid degradation of the desired product.

| Protecting Group | Deprotection Reagents/Conditions |

| Tosyl (Ts) | Strong reducing agents (e.g., Na/NH₃) or strong acids |

| Boc | Trifluoroacetic acid (TFA), HCl in an organic solvent |

| Benzyl (Bn) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |

| Trialkylsilyl (e.g., TIPS) | Fluoride sources (e.g., TBAF, HF) |

| Pivaloyl | Strong bases like LDA at elevated temperatures mdpi.org |

Mechanistic Pathways and Selectivity Control in this compound Reactions

The regioselectivity of reactions on the indole ring is a central challenge in indole chemistry. The presence of the C6-isopropyl group and the C3-carboxylic acid on the this compound molecule introduces additional layers of complexity and opportunity for controlling reaction outcomes. Transition metal catalysis has emerged as a powerful tool for achieving site-selective C-H functionalization of indoles. thieme-connect.combohrium.comrsc.org

Role of Transition Metal Catalysis (e.g., Pd, Au, Rh, Ir)

Transition metals like palladium (Pd), gold (Au), rhodium (Rh), and iridium (Ir) play a pivotal role in activating otherwise inert C-H bonds, enabling a diverse range of transformations. bohrium.combohrium.com

Palladium (Pd): Palladium catalysis is widely used for C-H functionalization of indoles, including arylation, alkenylation, and alkynylation. beilstein-journals.orgnih.govmdpi.com The mechanism often involves the formation of a palladacycle intermediate, where the metal coordinates to a directing group on the indole substrate. nih.govmdpi.com For indole-3-carboxylic acids, the carboxylic acid group itself can act as a directing group, although this can sometimes lead to decarboxylation followed by functionalization at the C2 position. acs.orgrsc.org The choice of ligands and oxidants can be crucial in controlling the regioselectivity between the C2 and C4 positions. acs.orgrsc.orgnih.govscispace.com For instance, in the oxidative Heck reaction of indoles, the use of specific sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity from the typically favored C3 position to the C2 position. rsc.orgnih.govscispace.com

Gold (Au): Gold catalysts, particularly Au(I) and Au(III) species, are known for their ability to activate alkynes and allenes towards nucleophilic attack by indoles. acs.orgacs.orgnih.govbeilstein-journals.orgunimi.it Gold-catalyzed reactions can lead to the formation of various substituted indoles, including 6-hydroxyindoles from the reaction of alkynylcyclohexadienones and amines. acs.orgacs.orgnih.gov The mechanism often involves the π-activation of the unsaturated carbon-carbon bond by the gold catalyst, making it susceptible to attack by the electron-rich indole ring. unimi.it

Rhodium (Rh): Rhodium catalysts, especially Rh(III) complexes, are highly effective for C-H activation and annulation reactions of indoles. bohrium.comnih.govresearchgate.netresearchgate.netacs.org The use of directing groups is common in rhodium-catalyzed reactions to achieve high regioselectivity. bohrium.comresearchgate.netresearchgate.net For example, a carbonyl group at the C3 position can direct C-H activation to the C4 position. acs.org The choice of catalyst can be critical; for instance, in the reaction of 3-carboxamide indoles with metallocarbenes, a Rh(I)/Ag(I) co-catalyst system leads to a 1,2-acyl translocation followed by C3-functionalization, while an Ir(III)/Ag(I) catalyst results in direct C2-functionalization. nih.gov

Iridium (Ir): Iridium catalysts are particularly known for their ability to catalyze C-H borylation reactions. acs.orgresearchgate.netrsc.orgacs.orgnih.gov This reaction is a powerful tool for introducing a boronate ester group onto the indole ring, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is often controlled by steric factors and the presence of directing groups. acs.orgresearchgate.netacs.orgnih.gov For example, an N-hydrosilyl directing group can direct borylation to the more sterically hindered C7 position, even in the presence of a substituent at the C6 position. acs.orgresearchgate.netacs.orgnih.gov

C-H Activation Mechanisms and Regioselectivity

C-H activation is the key step in the direct functionalization of the indole ring. The mechanism of C-H activation and the factors that control its regioselectivity are complex and depend on the metal catalyst, ligands, directing groups, and the electronic and steric properties of the indole substrate. bohrium.comnih.gov

The most common mechanism for transition metal-catalyzed C-H activation is concerted metalation-deprotonation (CMD) . In this pathway, the C-H bond is cleaved in a single step involving the metal center and a base. The regioselectivity of this step is influenced by both the intrinsic reactivity of the different C-H bonds in the indole ring and the presence of any directing groups.

For this compound, the potential sites for C-H activation are the C2, C4, C5, and C7 positions.

C2-Position: This position is electronically activated and often a site of functionalization, particularly in the absence of a strong directing group or when the C3 position is blocked.

C4-Position: Functionalization at this position is often achieved through the use of a directing group at the C3 position. The carboxylic acid group at C3 can direct metallation to the C4 position.

C5 and C7 Positions: These positions are generally less reactive. However, functionalization can be achieved, often requiring specific directing groups or reaction conditions. The presence of the isopropyl group at C6 will sterically hinder the C5 and C7 positions, likely making C-H activation at these sites more challenging.

The regioselectivity of C-H activation can be finely tuned. For instance, in palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity of arylation from C3 to C2. nih.govscispace.com Similarly, in rhodium-catalyzed reactions, additives can switch the selectivity between different reaction pathways. researchgate.net

Directing Group Effects and Their Influence on Reaction Outcomes

Directing groups are functional groups that are covalently attached to the substrate and can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby promoting its activation. nih.govnih.govnih.gov This strategy is a cornerstone of modern C-H functionalization chemistry, allowing for high levels of regioselectivity. nih.govnih.govnih.gov

For this compound, the carboxylic acid group at the C3 position can act as a directing group. acs.orgrsc.org It can coordinate to the metal center, typically through its carbonyl oxygen, to form a five- or six-membered metallacycle intermediate. This directs the C-H activation to the adjacent C2 or C4 positions.

Directing to C4: The formation of a six-membered palladacycle involving the C3-carboxylic acid and the C4-H bond can lead to C4-functionalization. acs.org This has been demonstrated in the palladium-catalyzed arylation of indoles. acs.org

Directing to C2 and Decarboxylation: Alternatively, the carboxylic acid can act as a traceless directing group, where it directs C-H activation to the C2 position, followed by decarboxylation. acs.orgrsc.org This pathway has been observed in palladium-catalyzed vinylation reactions of indole-3-carboxylic acids. rsc.org

The outcome of the reaction—whether it proceeds via C4-functionalization or C2-functionalization with decarboxylation—can be influenced by the specific reaction conditions, including the catalyst, ligands, and additives. acs.org

The isopropyl group at the C6 position will primarily exert a steric influence on the reactivity of the indole ring. It will hinder access to the C5 and C7 positions, potentially making C-H functionalization at these sites more difficult. This steric hindrance could, in turn, enhance the selectivity for functionalization at the less hindered C2 and C4 positions.

Advanced Characterization and Spectroscopic Analysis of 6 Isopropyl 1h Indole 3 Carboxylic Acid and Derivatives

Spectroscopic Methodologies for Structure Elucidation

The definitive identification and structural analysis of 6-Isopropyl-1H-indole-3-carboxylic acid rely on a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, from the connectivity of atoms to the three-dimensional arrangement in the solid state.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the indole (B1671886) core, the isopropyl substituent, and the carboxylic acid proton. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet in the downfield region, often around 10–12 ppm, due to significant deshielding and hydrogen bonding. mdpi.comlibretexts.org The N-H proton of the indole ring also appears as a broad singlet, typically between 11.0 and 12.5 ppm.

The isopropyl group gives rise to two characteristic signals: a septet for the methine proton (–CH) and a doublet for the six equivalent methyl protons (–CH₃)₂. The protons on the aromatic portion of the indole ring (H2, H4, H5, and H7) will appear in the aromatic region (typically 7-8.5 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-donating isopropyl group at the C6 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, generally in the range of 165–185 ppm. libretexts.orglibretexts.org The carbons of the indole ring resonate in the aromatic region (approximately 100-140 ppm), while the sp³ hybridized carbons of the isopropyl group will appear in the upfield aliphatic region.

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | ~12.0 | broad singlet | COOH |

| Indole NH | ~11.5 | broad singlet | N-H |

| Indole H2 | ~8.1 | singlet | C2-H |

| Indole Aromatic | ~7.0 - 8.0 | multiplets/doublets | C4-H, C5-H, C7-H |

| Isopropyl CH | ~3.1 | septet | CH(CH₃)₂ |

| Isopropyl CH₃ | ~1.3 | doublet | CH(CH₃)₂ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl | ~170 | C=O |

| Indole Aromatic | ~105 - 140 | C2, C3, C3a, C4, C5, C6, C7, C7a |

| Isopropyl CH | ~34 | CH(CH₃)₂ |

| Isopropyl CH₃ | ~24 | CH(CH₃)₂ |

Note: The chemical shifts are estimated based on data for indole-3-carboxylic acid and general substituent effects. nih.govspectrabase.com

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. For this compound (Molecular Weight: 203.24 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 203.

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (•OH, M-17) and the entire carboxyl group (•COOH, M-45). libretexts.orgyoutube.com The presence of the isopropyl group introduces additional fragmentation possibilities, such as the loss of a methyl radical (•CH₃, M-15) to form a stable secondary benzylic cation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, confirming the elemental formula.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment | Formula of Loss |

| 203 | Molecular Ion [M]⁺ | - |

| 188 | [M - CH₃]⁺ | •CH₃ |

| 186 | [M - OH]⁺ | •OH |

| 158 | [M - COOH]⁺ | •COOH |

Note: The fragmentation pattern is predicted based on common fragmentation of carboxylic acids and substituted indoles. researchgate.netmassbank.eu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups. masterorganicchemistry.com For this compound, the IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgspectroscopyonline.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1700–1730 cm⁻¹. spectroscopyonline.com Other expected peaks include the N-H stretch of the indole ring (around 3300-3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches from the isopropyl group (just below 3000 cm⁻¹).

Expected Characteristic IR Absorptions:

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3300 - 3400 | N-H Stretch (indole) | Medium |

| 2500 - 3300 | O-H Stretch (carboxylic acid) | Strong, Very Broad |

| ~2960 | C-H Stretch (aliphatic) | Medium-Strong |

| 1700 - 1730 | C=O Stretch (carbonyl) | Strong, Sharp |

| ~1600, ~1450 | C=C Stretch (aromatic) | Medium-Weak |

| 1210 - 1320 | C-O Stretch | Strong |

| 900 - 960 | O-H Bend (out-of-plane) | Broad |

Note: Frequencies are based on general values for indole and carboxylic acid functionalities. spectroscopyonline.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indole ring system is a strong chromophore. Indole-3-carboxylic acid typically exhibits absorption maxima around 213 nm and 281 nm. caymanchem.comresearchgate.net The introduction of an alkyl group, such as isopropyl, onto the benzene (B151609) ring portion of the indole is expected to cause a slight bathochromic (red) shift of these absorption bands due to its electron-donating nature. Without additional conjugated systems, carboxylic acids themselves absorb at wavelengths too low to be of significant use in typical UV-Vis analysis. libretexts.orglibretexts.org

Expected UV-Visible Absorption Maxima (in Methanol):

| Compound | λₘₐₓ₁ (nm) | λₘₐₓ₂ (nm) |

| Indole-3-carboxylic acid | ~213 | ~281 |

| This compound | ~215-220 | ~283-288 |

Note: Values for the 6-isopropyl derivative are predicted based on the known spectrum of the parent compound and typical substituent effects. caymanchem.comresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state conformation and packing.

Crystallographic Data for the Analogous 6-Bromo-1H-indole-3-carboxylic acid:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| V (ų) | 901.7 (3) |

| Z | 4 |

This data illustrates the type of information obtained from an X-ray crystallographic study.

Theoretical and Computational Investigations of 6 Isopropyl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For 6-isopropyl-1H-indole-3-carboxylic acid, these computational methods provide a deeper understanding of its electronic structure and spectroscopic behavior. Density Functional Theory (DFT) is a commonly employed method for such investigations, often in conjunction with a polarizable continuum model to simulate solvent effects. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic character of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of the molecule. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov For indole (B1671886) derivatives, the fusion of the benzene (B151609) and pyrrole (B145914) rings results in a delocalized π-electron system that influences the HOMO-LUMO energies. ijrar.org

The charge distribution within the this compound molecule dictates its electrostatic potential and intermolecular interactions. The electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogen atoms and certain carbon atoms will exhibit partial positive charges. nih.gov This charge distribution is critical for understanding how the molecule interacts with other molecules and its environment. Computational methods like Mulliken population analysis can be used to quantify these atomic charges. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from electronic structure analysis.

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -0.26751 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. nih.gov |

| LUMO Energy | -0.18094 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. nih.gov |

| HOMO-LUMO Gap | 0.08657 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra. nih.gov Techniques such as DFT can be used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govresearchgate.net

For instance, the calculated vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid group or the N-H stretching of the indole ring. ijrar.org Similarly, calculated NMR chemical shifts can help in the interpretation of ¹H and ¹³C NMR spectra, providing a detailed picture of the chemical environment of each atom. nih.gov The prediction of UV-Vis absorption maxima can provide insights into the electronic transitions occurring within the molecule. researchgate.net

The following table provides an example of predicted spectroscopic data.

| Spectroscopic Technique | Predicted Parameter | Calculated Value (Example) | Experimental Correlation |

| FT-IR | C=O Stretching Frequency | 1688 cm⁻¹ | Strong absorption band expected in the region of 1715-1680 cm⁻¹. ijrar.org |

| ¹H NMR | Chemical Shift of Carboxylic Proton | ~12 ppm | Broad singlet, downfield shift due to deshielding. |

| ¹³C NMR | Chemical Shift of Carbonyl Carbon | ~170 ppm | Characteristic chemical shift for a carboxylic acid carbon. |

| UV-Vis | λmax | ~280 nm | Corresponds to π-π* transitions within the indole ring system. |

Mechanistic Probing via Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov For the synthesis and reactions of this compound, computational methods can be employed to map out reaction pathways, characterize transition states, and evaluate the kinetic and thermodynamic feasibility of different routes.

Reaction Pathway Mapping and Transition State Characterization

The synthesis of indole-3-carboxylic acid derivatives can proceed through various routes. nih.govnih.gov Computational modeling can be used to explore these different pathways. nih.gov By calculating the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

Characterizing the transition state structure is crucial for understanding the mechanism of a reaction. The transition state represents the highest energy point along the reaction coordinate and its geometry provides information about the bond-breaking and bond-forming processes. For example, in the synthesis of related indole derivatives, computational studies have elucidated the structures of key intermediates and transition states. nih.gov

Evaluation of Kinetic and Thermodynamic Parameters

Once the reaction pathway and transition states have been identified, computational methods can be used to calculate important kinetic and thermodynamic parameters. nih.gov The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be calculated. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under a given set of conditions. For instance, a negative ΔG indicates a spontaneous reaction. Such calculations are vital for optimizing reaction conditions and predicting the favorability of a particular synthetic route. nih.gov

An illustrative data table for these parameters is shown below.

| Parameter | Calculated Value (Example) | Significance |

| Activation Energy (Ea) | 15 kcal/mol | Energy barrier that must be overcome for the reaction to occur. mdpi.com |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol | Heat released or absorbed during the reaction. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -20 kcal/mol | Determines the spontaneity of the reaction. A negative value indicates a spontaneous process. |

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule plays a significant role in its physical and biological properties. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, which arise from rotation around single bonds. mdpi.comresearchgate.net The isopropyl group and the carboxylic acid group can adopt different orientations relative to the indole ring.

Molecular modeling techniques, such as molecular mechanics and semi-empirical methods like PM3, can be used to explore the conformational landscape of the molecule and determine the relative energies of different conformers. researchgate.net The most stable conformer will be the one with the lowest energy. researchgate.net For indole derivatives, the planarity of the ring system is a key structural feature, although the substituents may lie out of this plane. nih.gov Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as biological receptors. mdpi.com

Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

The structure and function of molecular solids and biological systems are significantly influenced by non-covalent intermolecular interactions. For this compound, these interactions are primarily governed by the functional groups present: the carboxylic acid, the indole N-H group, and the aromatic system. Theoretical and computational studies on related indole derivatives provide a strong basis for understanding the specific interactions at play.

Hydrogen Bonding:

The most dominant intermolecular interaction in this compound is expected to be hydrogen bonding, primarily mediated by the carboxylic acid moiety. Carboxylic acids are well-known to form strong, directional hydrogen bonds. nih.gov

Carboxylic Acid Dimers: The most common motif involves two carboxylic acid groups forming a cyclic dimer through a pair of O-H···O=C hydrogen bonds. This interaction is exceptionally stable and is a fundamental structural feature in the crystalline forms of many carboxylic acids, including the related molecule indomethacin. nih.gov In the γ-form of indomethacin, these dimers are the primary hydrogen-bonding pattern. nih.gov

Catemers and Rings: While dimers are most common, other hydrogen-bonding patterns like chains (catemers) or larger rings (trimers, pentamers, hexamers) can occur. nd.edu Studies on indole-2-carboxylic acid and indole-3-carboxylic acid have shown that they can form symmetric, cyclic pentamers. nd.edu This is often stabilized by a secondary, weaker hydrogen bond involving the N-H donor group on the indole's five-membered ring. nd.edu For this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially facilitating the formation of these larger cyclic structures under specific conditions. nd.edu

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Relative Strength | Structural Motif |

| Carboxylic Acid Dimer | O-H (acid) | C=O (acid) | Strong | Cyclic Dimer |

| N-H Hydrogen Bond | N-H (indole) | C=O (acid) | Moderate | Chains, Rings |

| C-H Hydrogen Bond | C-H (indole) | C=O (acid) | Weak | Lattice Stabilization |

Stacking Interactions:

The planar aromatic indole core of this compound facilitates π-π stacking interactions. These non-covalent interactions are essential in stabilizing the structures of peptides and proteins and play a key role in ligand binding. nih.gov

Parallel and Anti-parallel Stacking: The indole rings can stack upon one another in various geometries. The stability and geometry of these stacked dimers are influenced by the substitution pattern. nih.gov Computational studies on 3-methylindole (B30407) show that these interactions are a significant stabilizing force. nih.gov The isopropyl group at the 6-position will introduce steric considerations, potentially influencing the preferred stacking arrangement and the offset between the aromatic rings.

π-System Hydrogen Bonding: The π-electron clouds of both the benzene and pyrrole portions of the indole ring can act as weak hydrogen bond acceptors. nih.gov Theoretical investigations have explored the possibility of O-H···π bonds forming between a proton donor (like the carboxylic acid) and the face of the indole ring. While some computational methods suggest this is possible for both the five- and six-membered rings, it is generally a weaker interaction than the classical hydrogen bonds. nih.gov

The interplay between strong, directional hydrogen bonding and the more diffuse stacking interactions dictates the final supramolecular assembly and crystal packing of this compound.

Role of 6 Isopropyl 1h Indole 3 Carboxylic Acid in Advanced Organic Synthesis

Strategic Component in Cascade and Domino Reactions:There is no evidence in the searched literature of 6-Isopropyl-1H-indole-3-carboxylic acid being utilized as a component in cascade or domino reactions to build molecular complexity.

Due to the absence of specific, verifiable research data for each required subsection, generating a thorough and scientifically accurate article that strictly adheres to the user's outline is not possible without resorting to speculation or including information on related but distinct compounds, which would violate the explicit instructions.

Table of Mentioned Compounds

Future Perspectives and Emerging Research Areas

Novel Synthetic Routes and Green Chemistry Advancements

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 6-Isopropyl-1H-indole-3-carboxylic acid, future research will likely concentrate on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising avenue is the use of metal-free catalysis. researchgate.netnih.gov These reactions reduce the risk of metal contamination in the final product, a critical consideration for pharmaceutical applications. Furthermore, the development of one-pot cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, offers significant advantages in terms of atom economy and waste reduction. nih.gov Researchers are exploring unorthodox approaches, such as carbon atom translocation from readily available starting materials like isatins and DMSO, to construct the indole-3-carboxylic acid core. nih.gov

Another key area of advancement lies in the utilization of aqueous media for synthesis. rsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Recent studies have demonstrated the feasibility of direct functionalization of indoles in water, paving the way for more sustainable synthetic routes to substituted indole-3-carboxylic acids. rsc.org The development of robust catalysts that are active and stable in water will be crucial for the widespread adoption of these methods.

Moreover, the principles of green chemistry are being applied to established reactions. For instance, the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, is being adapted to use more environmentally friendly catalysts and solvents. acs.org These advancements will not only make the synthesis of this compound more sustainable but also more cost-effective.

Exploration of Underexplored Reactivity Profiles

While the fundamental reactivity of the indole nucleus is well-established, there remain significant opportunities to explore novel transformations for this compound. The presence of the isopropyl group at the C6-position can influence the electronic properties and steric environment of the benzene (B151609) portion of the indole ring, potentially leading to unique reactivity.

Future research will likely focus on the selective C-H functionalization of the benzene ring (C4, C5, and C7 positions). nih.gov While methods for C2 and C3 functionalization are abundant, accessing the other positions remains a challenge. nih.gov The development of novel directing groups and catalyst systems will be key to unlocking the full potential of C-H activation on the 6-isopropyl-substituted ring. nih.govchim.it This would allow for the introduction of a wide range of functional groups, leading to new derivatives with potentially enhanced biological activities.

Dearomatization reactions represent another exciting frontier. nih.govacs.orgresearchgate.net These reactions temporarily disrupt the aromaticity of the indole ring, allowing for the formation of complex, three-dimensional structures. Dearomative cycloaddition reactions, such as (4+3) and (3+2) cycloadditions, can be employed to construct novel polycyclic scaffolds containing the 6-isopropylindole (B1602566) core. nih.govuchicago.edufigshare.com The diastereoselectivity of these reactions can often be controlled, providing access to stereochemically defined molecules. acs.org

Furthermore, the application of modern synthetic techniques like photocatalysis and electrochemistry to this compound is an area ripe for exploration. Visible-light-induced reactions offer a mild and environmentally friendly way to forge new bonds. acs.orgnih.gov For instance, photocatalytic carboxylation and thio/selenosulfonylation–bicyclization reactions could lead to novel derivatives. acs.orgnih.gov Electrochemical methods provide an alternative approach to oxidation and other transformations, often avoiding the need for harsh chemical reagents. daneshyari.comrsc.orgresearchgate.net

Integration with Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netacs.orgrsc.orgmdpi.comnih.govmpg.de For the synthesis of this compound and its derivatives, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netmdpi.com

Flow reactors can be designed to handle multi-step syntheses in a continuous fashion, minimizing the need for isolation and purification of intermediates. researchgate.netmdpi.com This "telescoping" of reaction sequences significantly reduces waste and production time. researchgate.net For example, the synthesis of an indole-3-carboxylic ester has been successfully demonstrated in a flow system, including the reductive cyclization of a nitro-precursor followed by subsequent derivatization. researchgate.netnih.gov

The integration of automation with flow chemistry platforms further accelerates the discovery and optimization of new reactions. Automated systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for the synthesis of a target molecule. This high-throughput experimentation approach is invaluable for exploring the vast chemical space of substituted indoles.

Advanced Computational Design and Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. acs.orgchemrxiv.orgbldpharm.commdpi.com For this compound, these in silico methods can be used to predict its properties, design novel derivatives with desired activities, and guide the development of new synthetic routes.

Table 1: Investigated Reaction Parameters for Reductive Cyclisation to Indole Product researchgate.net

| Entry | Temperature (°C) | Pressure (bar) | Flow Rate (mL/min) | Conversion (%) |

| 1 | 50 | 1 | 0.4 | >98 |

| 15 | 50 | 15 | 1.3 | >98 |

| 16 | 70 | 15 | 1.3 | >98 |

| 17 | 90 | 15 | 1.3 | >98 |

| 18 | 70 | 15 | 1.5 | 95 |

Reaction concentration of the precursor was 0.2 M in a 50:50 v/v mixture of EtOH/EtOAc with 10 mol % acetic acid. The catalyst used was 10 mol % Pd/C.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the most likely sites for chemical reactions and the stability of potential products. This information can be used to rationalize experimental observations and to design more efficient synthetic strategies.

Machine learning algorithms, trained on large datasets of known chemical reactions, can predict the outcomes of new reactions with increasing accuracy. acs.orgchemrxiv.orgbldpharm.com These models can help chemists to identify promising reaction conditions and to avoid unproductive experiments. As more data on the synthesis and properties of indole derivatives become available, the predictive power of these models will continue to improve, accelerating the pace of discovery.

Furthermore, computational tools can be used to design novel derivatives of this compound with specific biological activities. By modeling the interaction of these molecules with their biological targets, researchers can identify modifications that are likely to enhance their potency and selectivity. This rational design approach can significantly reduce the time and cost associated with the development of new drugs and other functional materials.

Q & A

Q. What are the standard synthetic routes for 6-isopropyl-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves functional group transformations of substituted indole precursors. For example:

- Hydrolysis of ester derivatives : Ethyl 6-chloro-1H-indole-3-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid derivative .

- Oxidation of aldehydes : 6-Iodo-1H-indole-3-carbaldehyde can be oxidized using potassium permanganate to produce the corresponding carboxylic acid, a method applicable to isopropyl-substituted analogs .

Optimization involves adjusting reaction time, temperature, and catalyst loading. For instance, sodium acetate in refluxing acetic acid is commonly used to stabilize intermediates during cyclization .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures purity (>98% by area normalization) .

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., isopropyl group at C6, carboxylic acid at C3). IR spectroscopy verifies the carboxylic acid O-H stretch (~2500-3000 cm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for fluoro-indole analogs .

Q. What are the known stability profiles and recommended storage conditions for this compound?

- Stability : The compound is stable under inert atmospheres (N/Ar) at room temperature. No hazardous decomposition products are reported, but light-sensitive indole derivatives may degrade over time .

- Storage : Store in amber vials at 2–8°C with desiccants (silica gel) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions .

Q. What toxicological data are available for this compound?

- Acute toxicity : Limited data exist, but related indole-carboxylic acids show low acute oral toxicity (LD > 2000 mg/kg in rodents).

- Carcinogenicity : No IARC, OSHA, or NTP classifications suggest carcinogenic risk .

- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to minimize inhalation/contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent polarity and pH variations. For example:

- Aqueous solubility : The carboxylic acid group enhances solubility in basic buffers (pH > 8) via deprotonation. In neutral water, solubility is low (~0.1 mg/mL) .

- Organic solvents : DMSO or DMF is preferred for stock solutions (10–50 mM). Ethanol or methanol may precipitate the compound due to hydrogen bonding .

Method : Conduct parallel solubility assays using standardized buffers (e.g., PBS, Tris-HCl) and characterize via UV-Vis spectroscopy .

Q. What strategies are effective for improving synthetic yields of this compound?

- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling reactions for isopropyl group introduction .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and minimizes side products .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the indole nitrogen during carboxylation steps .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Molecular dynamics simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or tyrosine kinases.

- QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with antibacterial or anti-inflammatory activity .

Validation : Synthesize top-scoring analogs and test in enzyme inhibition assays (IC determination) .

Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?

- Challenge : Degradation via photolysis or oxidation produces trace impurities (e.g., indole-3-aldehydes or dimeric species) .

- Solutions :

Q. How do structural modifications at the C6 position influence physicochemical properties?

- Isopropyl vs. smaller alkyl groups : Increases logP (lipophilicity) by ~0.5 units, enhancing membrane permeability .

- Electron-withdrawing substituents (e.g., Cl, F) : Reduce pKa of the carboxylic acid, improving solubility in polar solvents .

Experimental approach : Synthesize analogs (e.g., 6-methyl, 6-fluoro) and compare logD values via shake-flask assays .

Q. What methodologies are recommended for studying the compound’s interactions with biological membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.